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molecular formula C7H10N2O2 B1295975 2,4-Dimethoxy-6-methylpyrimidine CAS No. 7781-23-9

2,4-Dimethoxy-6-methylpyrimidine

Cat. No. B1295975
M. Wt: 154.17 g/mol
InChI Key: XEWINPXUCNYESQ-UHFFFAOYSA-N
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Patent
US07018786B2

Procedure details

14.2 g (92 mmol) 2,4-dimethoxy-6-methylpyrimidine was dissolved in 210 mL iodomethane and the reaction allowed to continue for 2 days at room temperature. After 2 days, the excess of iodomethane was evaporated off under reduced pressure, the residue treated with 675 mL 1 N HCl and the resulting mixture refluxed for one and a half hours. After cooling to room temperature and neutralization with a concentrated sodium hydroxide solution, the water was removed under reduced pressure and the residue extracted with chloroform using a Soxhlet extractor. The chloroform was evaporated under reduced pressure and the crude compound recrystallized first from ethanol and then from water yielding 4.03 g (31%) of 1,6-dimethyluracil (m.p. 221–223° C.).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[N:8]=[C:7]([O:9]C)[CH:6]=[C:5]([CH3:11])[N:4]=1.I[CH3:13]>>[CH3:13][N:4]1[C:5]([CH3:11])=[CH:6][C:7](=[O:9])[NH:8][C:3]1=[O:2]

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
COC1=NC(=CC(=N1)OC)C
Name
Quantity
210 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the excess of iodomethane was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with 675 mL 1 N HCl
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for one and a half hours
CUSTOM
Type
CUSTOM
Details
neutralization with a concentrated sodium hydroxide solution, the water was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chloroform using a Soxhlet extractor
CUSTOM
Type
CUSTOM
Details
The chloroform was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude compound recrystallized first from ethanol

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
CN1C(=O)NC(=O)C=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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